molecular formula C22H28N2O2 B12794131 Ethyl ((4-phenyl-1-(phenylmethyl)-4-piperidyl)methyl)carbamate CAS No. 83898-31-1

Ethyl ((4-phenyl-1-(phenylmethyl)-4-piperidyl)methyl)carbamate

Cat. No.: B12794131
CAS No.: 83898-31-1
M. Wt: 352.5 g/mol
InChI Key: DDOMFXWZSMHVEA-UHFFFAOYSA-N
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Description

EINECS 281-240-5, also known as 2,4,6-trinitrotoluene, is a chemical compound that has been widely studied and utilized in various fields. It is a yellow, crystalline solid that is known for its explosive properties. This compound is primarily used in military applications and in the mining industry due to its high energy release upon detonation.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration process typically occurs in three stages:

    Mononitration: Toluene is first nitrated to form mononitrotoluene using a mixture of nitric acid and sulfuric acid.

    Dinitration: Mononitrotoluene is further nitrated to form dinitrotoluene.

    Trinitration: Finally, dinitrotoluene is nitrated to form 2,4,6-trinitrotoluene.

Each stage of nitration requires careful control of temperature and reaction conditions to ensure the desired product is obtained without unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of 2,4,6-trinitrotoluene involves large-scale nitration reactors where toluene is continuously fed and nitrated in a controlled environment. The reaction mixture is then cooled, and the product is purified through crystallization and washing to remove any residual acids and impurities.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trinitrotoluene undergoes several types of chemical reactions, including:

    Reduction: It can be reduced to form various aminotoluene derivatives.

    Substitution: The nitro groups can be substituted with other functional groups under specific conditions.

    Oxidation: Although less common, it can undergo oxidation to form different oxidation products.

Common Reagents and Conditions

    Reduction: Common reducing agents include iron and hydrochloric acid, which reduce the nitro groups to amino groups.

    Substitution: Substitution reactions often require strong bases or nucleophiles to replace the nitro groups.

    Oxidation: Oxidizing agents such as potassium permanganate can be used, although this is less common due to the stability of the nitro groups.

Major Products

    Reduction: Aminotoluene derivatives.

    Substitution: Various substituted toluene derivatives depending on the substituent used.

    Oxidation: Oxidized products, though these are less commonly studied.

Scientific Research Applications

2,4,6-trinitrotoluene has several scientific research applications:

    Chemistry: It is used as a standard explosive in various chemical studies to understand detonation mechanisms and energy release.

    Biology: Research has been conducted on its effects on biological systems, particularly its toxicity and environmental impact.

    Medicine: While not directly used in medicine, its derivatives and related compounds are studied for potential therapeutic applications.

    Industry: It is widely used in the mining industry for blasting and in military applications for munitions.

Mechanism of Action

The explosive nature of 2,4,6-trinitrotoluene is due to the rapid decomposition of the compound upon detonation, releasing a large amount of energy. The decomposition involves breaking the nitrogen-oxygen bonds in the nitro groups, leading to the formation of gases such as nitrogen, carbon monoxide, and carbon dioxide. This rapid gas formation results in a high-pressure shock wave, which is the basis of its explosive power.

Comparison with Similar Compounds

2,4,6-trinitrotoluene can be compared with other nitroaromatic compounds such as:

    2,4-dinitrotoluene: Less explosive but still used in some industrial applications.

    1,3,5-trinitrobenzene: Similar explosive properties but different chemical structure.

    Nitroglycerin: More powerful explosive but less stable and more sensitive to shock.

The uniqueness of 2,4,6-trinitrotoluene lies in its balance of stability and explosive power, making it a preferred choice in many applications.

Properties

CAS No.

83898-31-1

Molecular Formula

C22H28N2O2

Molecular Weight

352.5 g/mol

IUPAC Name

ethyl N-[(1-benzyl-4-phenylpiperidin-4-yl)methyl]carbamate

InChI

InChI=1S/C22H28N2O2/c1-2-26-21(25)23-18-22(20-11-7-4-8-12-20)13-15-24(16-14-22)17-19-9-5-3-6-10-19/h3-12H,2,13-18H2,1H3,(H,23,25)

InChI Key

DDOMFXWZSMHVEA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NCC1(CCN(CC1)CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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